Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

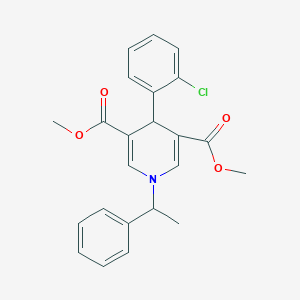

4-chlorodiphenylmethane , is a compound with the molecular formula C20H19ClNO4. It is commonly used as a pharmaceutical intermediate . The compound’s structure consists of a dihydropyridine ring fused with an aromatic phenyl ring, along with ester groups.

Properties

Molecular Formula |

C23H22ClNO4 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H22ClNO4/c1-15(16-9-5-4-6-10-16)25-13-18(22(26)28-2)21(19(14-25)23(27)29-3)17-11-7-8-12-20(17)24/h4-15,21H,1-3H3 |

InChI Key |

YJBJWRNMIYLDBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

The synthesis of 4-chlorodiphenylmethane involves the condensation of benzoyl chloride with chlorobenzene. Here’s a step-by-step procedure:

- In a dry reaction vessel, combine chlorobenzene and anhydrous aluminum trichloride (AlCl3).

- Heat the mixture to around 50°C and add benzoyl chloride dropwise.

- Continue the reaction at 100-110°C for approximately 5.5 hours.

- Slowly add the reaction mixture to slightly acidic ice water, stirring well.

- Separate the upper clear liquid, filter, and wash with water until neutral.

b. Industrial Production

Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, safety protocols, and purification steps.

Chemical Reactions Analysis

4-chlorodiphenylmethane undergoes various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester groups yields the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include strong acids, reducing agents, and nucleophiles.

Major products:

- Oxidation: Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid.

- Reduction: Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-diol.

Scientific Research Applications

Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate finds applications in:

Medicine: As a potential cardiovascular drug due to its dihydropyridine structure.

Chemistry: Used in organic synthesis as a building block.

Industry: Employed in the production of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with calcium channels, given its dihydropyridine moiety. It may affect cellular calcium influx, influencing muscle contraction and vascular tone.

Comparison with Similar Compounds

4-chlorodiphenylmethane stands out due to its unique combination of aromatic and dihydropyridine features. Similar compounds include other dihydropyridines used in cardiovascular therapy, such as nifedipine and amlodipine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.